N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine, also known by its IUPAC name, is a chemical compound characterized by a specific molecular structure and functional groups. It features a phenoxy group substituted with three methyl groups and an ethanamine moiety. The molecular formula of this compound is , and its molecular weight is approximately . This compound has garnered interest in various scientific fields due to its potential applications and unique properties.
The compound can be sourced from chemical suppliers and databases such as PubChem and the Chemical Abstracts Service. Its CAS number is .
N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine falls under the category of organic compounds, specifically amines. It contains both aromatic and aliphatic components, making it a versatile molecule for synthetic chemistry and medicinal applications.
The synthesis of N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine typically involves several steps:
The yield and purity of the synthesized compound can be enhanced through purification techniques such as recrystallization or chromatography .
The molecular structure of N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine can be represented using various structural formulas:
InChI=1S/C12H19NO/c1-9-7-10(2)12(11(3)8-9)14-6-5-13-4/h7-8,13H,5-6H2,1-4H3
CC1=CC(=C(C(=C1)C)OCCNC)C
These representations indicate the arrangement of atoms within the molecule, including the phenoxy group and the ethanamine chain .
The compound's structural analysis can be supported by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its conformation and spatial arrangement .
N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine can participate in various chemical reactions:
Understanding these reactions requires knowledge of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and selectivity .
The mechanism of action for N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine involves its interaction with biological targets at a molecular level:
Research into its pharmacological properties may reveal insights into its efficacy and safety profiles in potential therapeutic applications .
Key physical properties include:
Chemical properties involve reactivity patterns with acids, bases, and other organic compounds. Solubility in various solvents (e.g., water, ethanol) is also crucial for practical applications .
N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine has potential applications in:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: